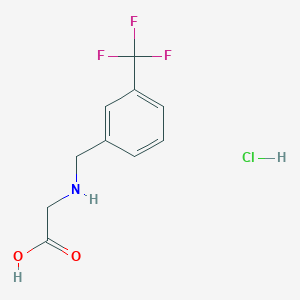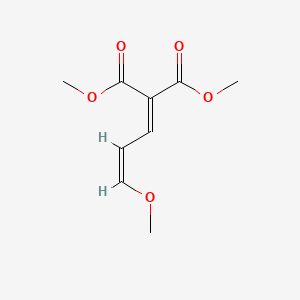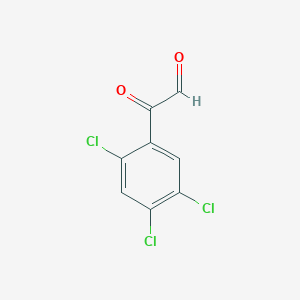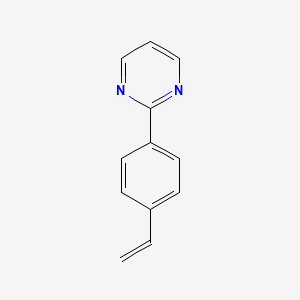
2-(4-Vinylphenyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Vinylphenyl)pyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a vinyl group attached to the phenyl ring, which is further connected to the pyrimidine core. Pyrimidines are significant in various fields due to their structural versatility and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Vinylphenyl)pyrimidine typically involves the reaction of 4-vinylbenzaldehyde with a suitable pyrimidine precursor. One common method includes the condensation of 4-vinylbenzaldehyde with guanidine or its derivatives under basic conditions, followed by cyclization to form the pyrimidine ring. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Vinylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The pyrimidine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.
Major Products Formed:
- Oxidation of the vinyl group can yield 4-formylphenylpyrimidine or 4-carboxyphenylpyrimidine.
- Reduction can produce 2-(4-Ethylphenyl)pyrimidine.
- Substitution reactions can introduce various functional groups onto the pyrimidine ring, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(4-Vinylphenyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its reactive vinyl group.
Mécanisme D'action
The mechanism of action of 2-(4-Vinylphenyl)pyrimidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The vinyl group can participate in covalent bonding with target molecules, while the pyrimidine ring can engage in hydrogen bonding and π-π interactions. These interactions can influence cellular pathways and biochemical processes, leading to the observed effects.
Comparaison Avec Des Composés Similaires
2-Phenylpyrimidine: Lacks the vinyl group, making it less reactive in certain applications.
4-Vinylpyrimidine: Similar reactivity due to the vinyl group but differs in the position of the vinyl substitution.
2-(4-Methylphenyl)pyrimidine: Contains a methyl group instead of a vinyl group, affecting its chemical reactivity and applications.
Uniqueness: 2-(4-Vinylphenyl)pyrimidine is unique due to the presence of both the vinyl group and the pyrimidine ring, which confer distinct reactivity and versatility. The vinyl group allows for further functionalization, while the pyrimidine core provides a stable and biologically active scaffold.
Propriétés
Formule moléculaire |
C12H10N2 |
|---|---|
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-(4-ethenylphenyl)pyrimidine |
InChI |
InChI=1S/C12H10N2/c1-2-10-4-6-11(7-5-10)12-13-8-3-9-14-12/h2-9H,1H2 |
Clé InChI |
GFRUMYGTJKSZCH-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CC=C(C=C1)C2=NC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-1,3-dihydrobenzo[c]thiophene 2,2-dioxide](/img/structure/B12954550.png)
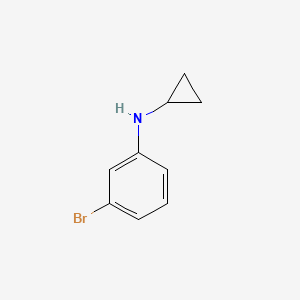
![Cis-Tert-Butyl 2-(2-(Benzyloxy)-2-Oxoethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate](/img/structure/B12954556.png)

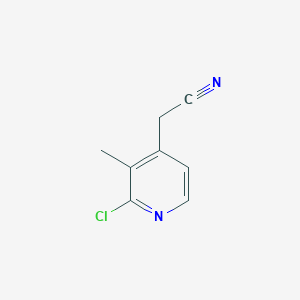
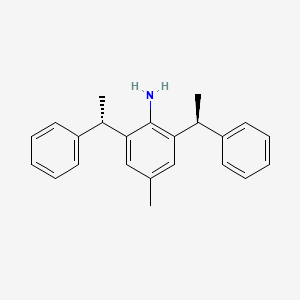
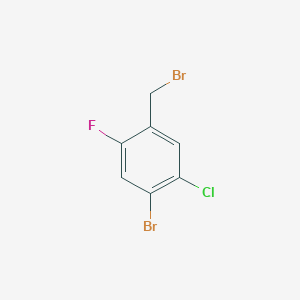
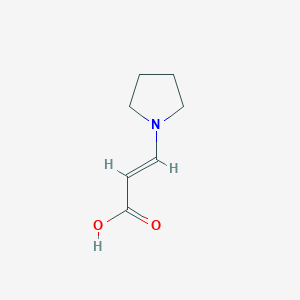
![Ethyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B12954594.png)
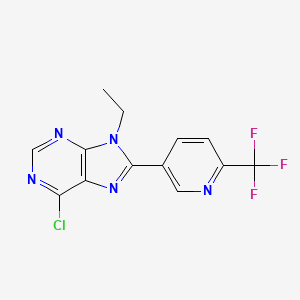
![3-Fluoro-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12954611.png)
